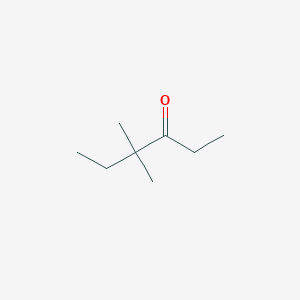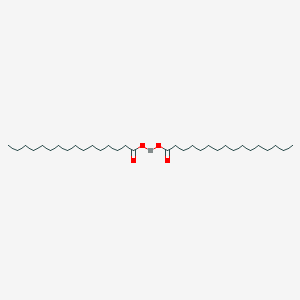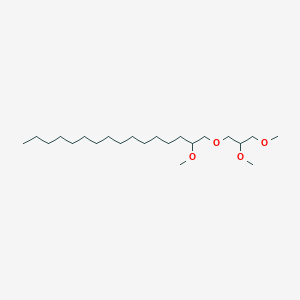
1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane, also known as DMPHM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of long-chain aliphatic compounds and is commonly used as a non-toxic and non-ionic surfactant in various biochemical and biophysical experiments.
Scientific Research Applications
1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane has been widely used in various scientific research applications, including membrane protein crystallization, lipid bilayer studies, and drug delivery systems. It has been reported that 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can improve the stability and solubility of membrane proteins, which are crucial for their structural and functional studies. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can also be used as a surfactant to form stable lipid bilayers, which are essential for studying the properties and functions of cell membranes. Additionally, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can be incorporated into drug delivery systems to enhance drug solubility and bioavailability.
Mechanism Of Action
The mechanism of action of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane is not well understood. However, it is believed that 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane interacts with the lipid bilayer and membrane proteins to form stable complexes. These complexes can stabilize the membrane proteins and prevent their denaturation. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can also alter the physical properties of the lipid bilayer, such as its fluidity and permeability, which can affect the functions of membrane proteins.
Biochemical And Physiological Effects
1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane has been reported to have minimal biochemical and physiological effects, which makes it an ideal surfactant for various scientific research applications. It is non-toxic and non-ionic, which means it does not interfere with the functions of biological molecules. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane has low surface tension and high solubility, which makes it an efficient surfactant for various experimental procedures.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane in lab experiments include its non-toxicity, non-ionic nature, and high solubility. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can improve the stability and solubility of membrane proteins, which are crucial for their structural and functional studies. However, the limitations of using 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane include its high cost and limited availability. Moreover, the purity and yield of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can be affected by various factors such as the quality of reagents and reaction conditions.
Future Directions
There are several future directions for the research and development of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane. Firstly, the mechanism of action of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane needs to be further elucidated to understand its interactions with lipids and membrane proteins. Secondly, the synthesis method of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane needs to be optimized to improve its purity and yield. Thirdly, the potential applications of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane in drug delivery systems need to be explored further to improve the solubility and bioavailability of drugs. Lastly, the toxicity and biocompatibility of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane need to be studied to assess its safety for in vivo applications.
Conclusion:
In conclusion, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a non-toxic and non-ionic surfactant that can improve the stability and solubility of membrane proteins and lipid bilayers. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can be incorporated into drug delivery systems to enhance drug solubility and bioavailability. There are several future directions for the research and development of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane, including elucidating its mechanism of action, optimizing its synthesis method, exploring its potential applications in drug delivery, and assessing its safety for in vivo applications.
Synthesis Methods
The synthesis of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane involves the reaction of 2-bromo-1-(2,3-dimethoxypropoxy)hexadecane with methoxide ion in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and at elevated temperatures to yield the desired product. The purity and yield of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can be improved by using various purification techniques such as column chromatography and recrystallization.
properties
CAS RN |
16725-44-3 |
|---|---|
Product Name |
1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane |
Molecular Formula |
C22H46O4 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
1-(2,3-dimethoxypropoxy)-2-methoxyhexadecane |
InChI |
InChI=1S/C22H46O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24-3)19-26-20-22(25-4)18-23-2/h21-22H,5-20H2,1-4H3 |
InChI Key |
OABTVGQAESOYDP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(COCC(COC)OC)OC |
Canonical SMILES |
CCCCCCCCCCCCCCC(COCC(COC)OC)OC |
synonyms |
1,2-Dimethoxy-3-[(2-methoxyhexadecyl)oxy]propane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



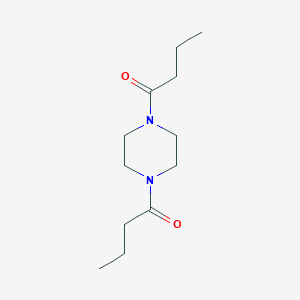
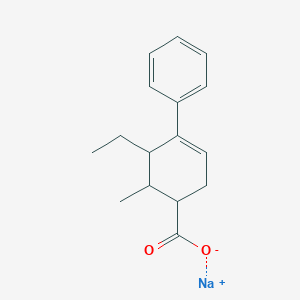
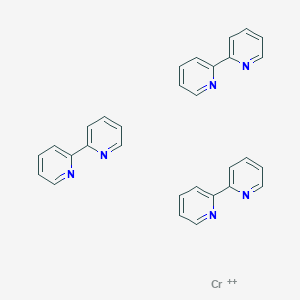
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
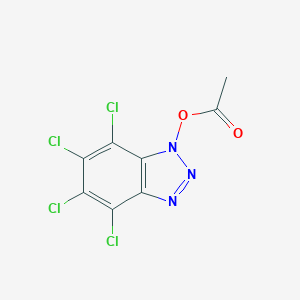
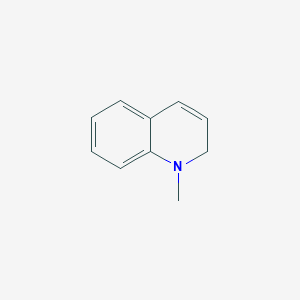
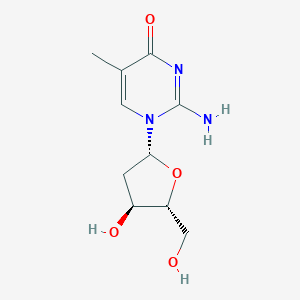
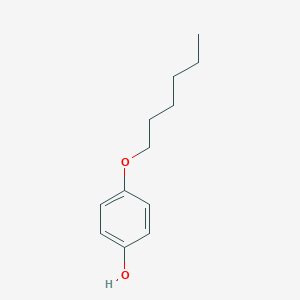

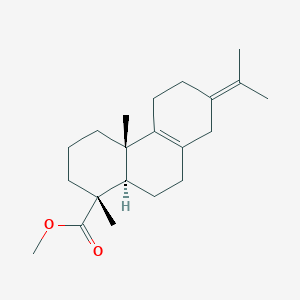
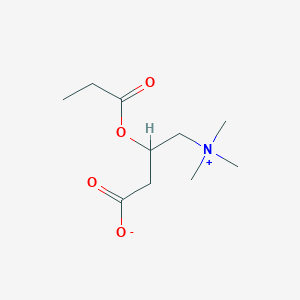
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
